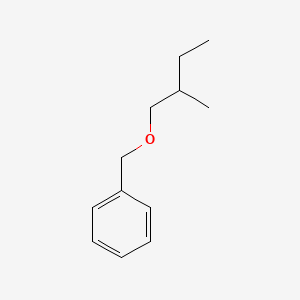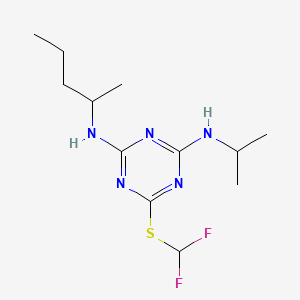
6-(Difluoromethylsulfanyl)-2-N-pentan-2-yl-4-N-propan-2-yl-1,3,5-triazine-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Difluoromethylsulfanyl)-2-N-pentan-2-yl-4-N-propan-2-yl-1,3,5-triazine-2,4-diamine is a complex organic compound that belongs to the class of triazine derivatives. Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science. The presence of difluoromethylsulfanyl and alkyl groups in this compound suggests potential unique properties and reactivity, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Difluoromethylsulfanyl)-2-N-pentan-2-yl-4-N-propan-2-yl-1,3,5-triazine-2,4-diamine typically involves multiple steps, starting from readily available precursors. One common approach is the nucleophilic substitution reaction, where a triazine core is functionalized with difluoromethylsulfanyl and alkyl groups. The reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the substitution reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and scalability. The use of catalysts, such as palladium or copper complexes, can enhance the efficiency of the synthesis process. Additionally, purification techniques like recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
6-(Difluoromethylsulfanyl)-2-N-pentan-2-yl-4-N-propan-2-yl-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are often performed in anhydrous conditions.
Substitution: Sodium hydride, dimethylformamide; reactions are conducted under inert atmosphere to prevent side reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted triazine derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
6-(Difluoromethylsulfanyl)-2-N-pentan-2-yl-4-N-propan-2-yl-1,3,5-triazine-2,4-diamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential as a bioactive compound, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the design of new drugs targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 6-(Difluoromethylsulfanyl)-2-N-pentan-2-yl-4-N-propan-2-yl-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethylsulfanyl group can enhance the compound’s binding affinity and selectivity towards these targets. The triazine core may participate in hydrogen bonding and hydrophobic interactions, stabilizing the compound-target complex. These interactions can modulate the activity of the target, leading to the desired biological or chemical effects .
Comparison with Similar Compounds
Similar Compounds
6-(Trifluoromethylsulfanyl)-2-N-pentan-2-yl-4-N-propan-2-yl-1,3,5-triazine-2,4-diamine: Similar structure but with a trifluoromethyl group instead of difluoromethyl.
6-(Methylsulfanyl)-2-N-pentan-2-yl-4-N-propan-2-yl-1,3,5-triazine-2,4-diamine: Contains a methylsulfanyl group instead of difluoromethyl.
6-(Chloromethylsulfanyl)-2-N-pentan-2-yl-4-N-propan-2-yl-1,3,5-triazine-2,4-diamine: Features a chloromethyl group instead of difluoromethyl.
Uniqueness
The presence of the difluoromethylsulfanyl group in 6-(Difluoromethylsulfanyl)-2-N-pentan-2-yl-4-N-propan-2-yl-1,3,5-triazine-2,4-diamine imparts unique properties, such as increased lipophilicity and metabolic stability, compared to its analogs. This makes it a valuable compound for various applications, particularly in drug design and agrochemical development .
Properties
CAS No. |
103427-79-8 |
|---|---|
Molecular Formula |
C12H21F2N5S |
Molecular Weight |
305.39 g/mol |
IUPAC Name |
6-(difluoromethylsulfanyl)-2-N-pentan-2-yl-4-N-propan-2-yl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C12H21F2N5S/c1-5-6-8(4)16-11-17-10(15-7(2)3)18-12(19-11)20-9(13)14/h7-9H,5-6H2,1-4H3,(H2,15,16,17,18,19) |
InChI Key |
IEPNPWIPYYVKFJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)NC1=NC(=NC(=N1)NC(C)C)SC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


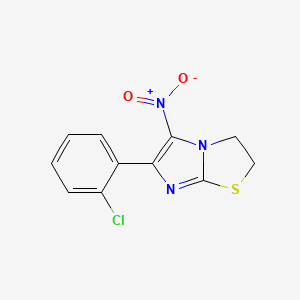
![(11aS)-10-[2-(3-methoxyphenyl)-2-oxoethyl]-2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzodiazepine-5,11(10H,11aH)-dione](/img/structure/B14144676.png)
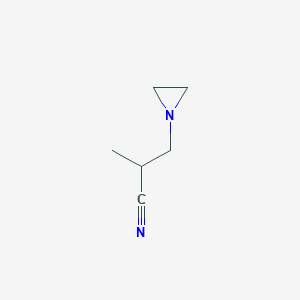
![methyl 3-{[(3-chlorotricyclo[3.3.1.1~3,7~]dec-1-yl)carbonyl]amino}-5-fluoro-1H-indole-2-carboxylate](/img/structure/B14144701.png)
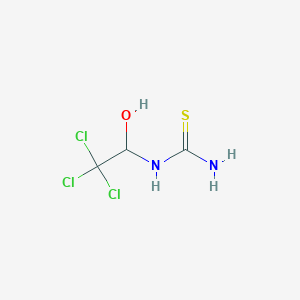

![7-Hydroxy-4,9-dimethoxy-7-pentafluoroethyl-6,7-dihydro-furo[3,2-g]chromen-5-one](/img/structure/B14144727.png)
![4-(2-bromophenyl)-8,9-dimethyl-6-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B14144733.png)
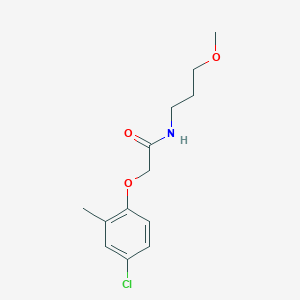
![3-[4-[Tert-butyl(dimethyl)silyl]oxyphenyl]propanal](/img/structure/B14144741.png)
![4-(3-butoxyphenyl)-13-thiophen-2-yl-11-(trifluoromethyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraen-6-one](/img/structure/B14144743.png)

![3-chloro-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B14144748.png)
